molecular formula C12H16N2O B7482473 3-(Cyclopentylamino)benzamide

3-(Cyclopentylamino)benzamide

Cat. No.: B7482473
M. Wt: 204.27 g/mol
InChI Key: AGPQYFXCEJHAIL-UHFFFAOYSA-N
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Description

3-(Cyclopentylamino)benzamide is a benzamide derivative characterized by a cyclopentylamino (-NH-cyclopentyl) substituent at the 3-position of the benzamide core.

Properties

IUPAC Name

3-(cyclopentylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-12(15)9-4-3-7-11(8-9)14-10-5-1-2-6-10/h3-4,7-8,10,14H,1-2,5-6H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPQYFXCEJHAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylamino)benzamide typically involves the condensation of 3-aminobenzamide with cyclopentylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions. The reaction proceeds as follows:

  • Dissolve 3-aminobenzamide and cyclopentylamine in a suitable solvent like dichloromethane.
  • Add DCC and DMAP to the reaction mixture.
  • Stir the mixture at room temperature for several hours.
  • Filter the precipitated dicyclohexylurea byproduct.
  • Purify the product using column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve using alternative solvents, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-(Cyclopentylamino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Cyclopentylamino)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Key Observations :

  • Pyrimidine-containing analogs (e.g., ) exhibit higher molecular weights and extended π-systems, likely improving interactions with kinase ATP-binding pockets.
  • Fluorinated derivatives (e.g., ) leverage halogen bonding for enhanced target affinity, as seen in protease or receptor antagonists.
  • Cyclohexyl-substituted analogs (e.g., ) demonstrate increased lipophilicity (logP ~2.5 vs.

Antiviral Activity

Compound 44 (a cyclopentylamino-containing benzamide derivative) demonstrated in vitro antiviral activity against SARS-CoV-2 PLpro with an IC₅₀ of 0.8 µM, attributed to its thiophene and piperidinyloxy substituents . This highlights the role of auxiliary functional groups in modulating bioactivity.

Kinase Inhibition

The pyrimidine-based analog in was identified as a non-binder for tyrosine-protein kinase ITK (ITK), suggesting that steric hindrance from the pyrimidine-oxazole scaffold may reduce off-target effects compared to simpler benzamides.

Stability and Pharmacokinetic Considerations

  • Metabolic Stability: Cyclopentylamino groups are less prone to oxidative metabolism compared to smaller alkylamines (e.g., ethyl or isopropyl), as evidenced by reduced CYP450 interactions in related compounds .
  • Solubility : Fluorinated derivatives (e.g., ) exhibit lower aqueous solubility (~5 µg/mL) due to hydrophobicity, whereas unsubstituted benzamides may achieve >50 µg/mL .

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